Cas no 1375474-07-9 (2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-sulfonyl chloride, 2-methyl-1-propyl-
- 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
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- MDL: MFCD21602766
- Inchi: 1S/C12H14ClNO2S/c1-3-8-14-9(2)12(17(13,15)16)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3
- InChI Key: WXXWHNWXQJATOC-UHFFFAOYSA-N
- SMILES: N1(CCC)C2=C(C=CC=C2)C(S(Cl)(=O)=O)=C1C
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-99113-0.05g |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride |
1375474-07-9 | 95% | 0.05g |
$587.0 | 2024-05-21 | |
| Enamine | EN300-99113-0.1g |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride |
1375474-07-9 | 95% | 0.1g |
$615.0 | 2024-05-21 | |
| Enamine | EN300-99113-0.25g |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride |
1375474-07-9 | 95% | 0.25g |
$642.0 | 2024-05-21 | |
| Enamine | EN300-99113-0.5g |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride |
1375474-07-9 | 95% | 0.5g |
$671.0 | 2024-05-21 | |
| Enamine | EN300-99113-1.0g |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride |
1375474-07-9 | 95% | 1.0g |
$699.0 | 2024-05-21 | |
| Enamine | EN300-99113-2.5g |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride |
1375474-07-9 | 95% | 2.5g |
$1370.0 | 2024-05-21 | |
| Enamine | EN300-99113-5.0g |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride |
1375474-07-9 | 95% | 5.0g |
$2028.0 | 2024-05-21 | |
| Enamine | EN300-99113-10.0g |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride |
1375474-07-9 | 95% | 10.0g |
$3007.0 | 2024-05-21 | |
| Enamine | EN300-99113-1g |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride |
1375474-07-9 | 1g |
$699.0 | 2023-09-01 | ||
| Enamine | EN300-99113-5g |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride |
1375474-07-9 | 5g |
$2028.0 | 2023-09-01 |
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
2-Methyl-1-Propyl-1H-Indole-3-Sulfonyl Chloride (CAS No. 1375474-07-9)
The compound 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride, identified by the CAS number 1375474-07-9, is a significant molecule in the field of organic chemistry. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound consists of an indole ring system substituted with a methyl group at position 2, a propyl group at position 1, and a sulfonyl chloride group at position 3. These substituents play a crucial role in determining the compound's reactivity, stability, and potential applications.
The indole moiety is a heterocyclic aromatic structure that is known for its versatility in chemical reactions. The presence of the sulfonyl chloride group at position 3 makes this compound highly reactive, particularly in nucleophilic substitution reactions. This reactivity is exploited in the synthesis of sulfonamides, which are valuable intermediates in drug discovery and development. Recent studies have highlighted the importance of such sulfonyl chlorides in the construction of bioactive molecules with potential therapeutic applications.
In terms of synthesis, 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride can be prepared through various routes, including oxidation of corresponding sulfides or direct sulfonation of indole derivatives. The choice of synthetic pathway depends on the availability of starting materials and the desired level of purity. Researchers have also explored catalytic methods to enhance the efficiency and selectivity of these reactions, contributing to the sustainable production of this compound.
The application of 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride extends beyond pharmaceuticals. It has been utilized in the development of advanced materials, such as polymers and coatings, where its reactivity and structural diversity provide unique properties. For instance, recent advancements in material science have demonstrated its potential as a building block for constructing stimuli-responsive materials that can adapt to environmental changes.
Moreover, this compound has shown promise in analytical chemistry as a reagent for selective derivatization of biomolecules. Its ability to form stable derivatives under mild conditions makes it a valuable tool in proteomics and metabolomics studies. Recent research has focused on optimizing reaction conditions to improve sensitivity and specificity in these applications.
In conclusion, 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride (CAS No. 1375474-07-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an essential intermediate in chemical synthesis, while ongoing research continues to uncover new avenues for its utilization. As advancements in synthetic methodologies and material science progress, this compound is expected to play an increasingly important role in both academic and industrial settings.
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